N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide
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Overview
Description
N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a dimethylamino group and a phenylbutanamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylamino Group: This step involves the alkylation of the piperidine ring with dimethylamine under controlled conditions.
Attachment of the Phenylbutanamido Group: The phenylbutanamido group is introduced through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane, tetrahydrofuran, and ethanol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the amide bond, converting it to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition or receptor activation.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of pain management and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The phenylbutanamido group may facilitate binding through hydrophobic interactions, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can result in the inhibition or activation of the target proteins, thereby exerting the compound’s effects.
Comparison with Similar Compounds
N,N-dimethyl-4-aminopiperidine: Similar in structure but lacks the phenylbutanamido group.
N-phenyl-4-piperidinecarboxamide: Contains a phenyl group but lacks the dimethylamino substitution.
4-phenylpiperidine: A simpler structure with only a phenyl group attached to the piperidine ring.
Uniqueness: N,N-dimethyl-4-((2-phenylbutanamido)methyl)piperidine-1-carboxamide is unique due to the presence of both the dimethylamino and phenylbutanamido groups. This dual substitution provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[(2-phenylbutanoylamino)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-17(16-8-6-5-7-9-16)18(23)20-14-15-10-12-22(13-11-15)19(24)21(2)3/h5-9,15,17H,4,10-14H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVYIMBPPMJNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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